![molecular formula C11H21NO4 B1421222 Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate CAS No. 1032506-51-6](/img/structure/B1421222.png)
Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate
Overview
Description
“Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate”, also known as “Boc-L-Leucine Methyl Ester”, is a compound of increasing scientific interest. It belongs to the class of organic compounds known as gamma-keto acids and derivatives, which are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom .
Molecular Structure Analysis
The molecular formula of the compound is C11H21NO4 . The InChI code is 1S/C11H21NO4/c1-6-8(7-9(13)15-5)12-10(14)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,12,14) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 231.29 g/mol . It is a liquid at room temperature . The boiling point is predicted to be 319.0±25.0 °C , and the density is predicted to be 1.021±0.06 g/cm3 .Scientific Research Applications
Synthesis of Novel Cytotoxic Compounds
“Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate” may be used as a precursor in the synthesis of novel cytotoxic compounds. Similar to the synthesis of (S)-methyl 3-(((benzyloxy)carbonyl)amino)-7-hydroxyheptanoate, a fragment of the cytotoxic cyclodepsipeptide onchidin, this compound could serve as a building block in creating new molecules with potential anticancer properties .
Protected Amino Acid Derivatives
The tert-butyloxycarbonyl (Boc) group is commonly used to protect amino acids during peptide synthesis. The compound could be involved in the preparation of Boc-protected amino acid derivatives, which are essential for peptide chain elongation without unwanted side reactions .
Organic Synthesis
Given its protected amino group, “Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate” might be utilized in various organic synthesis reactions where the amino group’s reactivity needs to be controlled. This can include the synthesis of complex organic molecules for pharmaceuticals or materials science .
Decarboxylation Reactions
In the field of chemical transformations, this compound might be used in decarboxylation reactions to produce N-alkyl amino derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .
Enantioselective Synthesis
“Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate” may play a role in enantioselective synthesis processes, where it could be used to introduce chirality into a synthetic pathway, leading to the production of enantiomerically pure compounds .
Safety and Hazards
properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-8(7-9(13)15-5)12-10(14)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCUZDDUVCLVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/structure/B1421141.png)
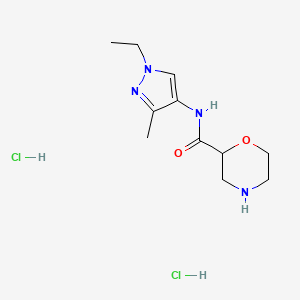
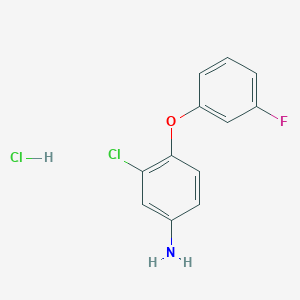
![4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine hydrochloride](/img/structure/B1421146.png)

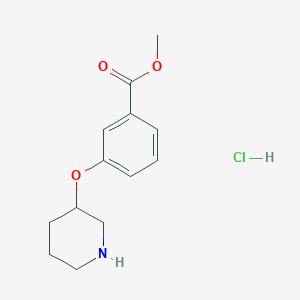
![3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride](/img/structure/B1421151.png)
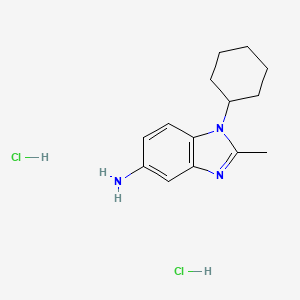
![6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride](/img/structure/B1421154.png)
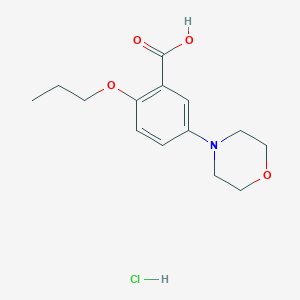
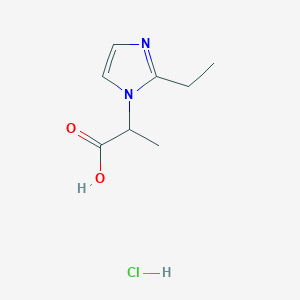
![2-[2-(4-Methoxy-phenyl)-ethyl]-piperidine hydrochloride](/img/structure/B1421159.png)
